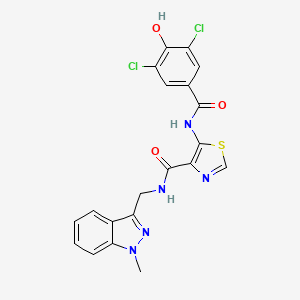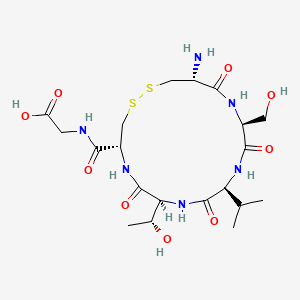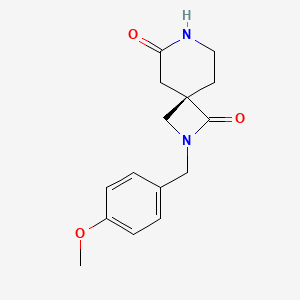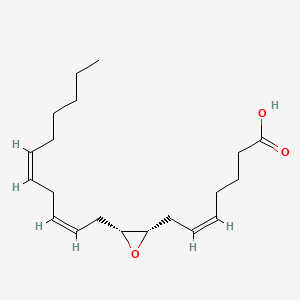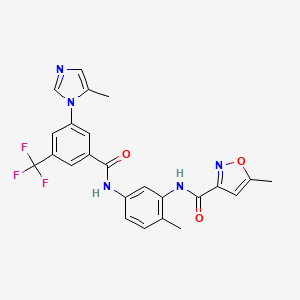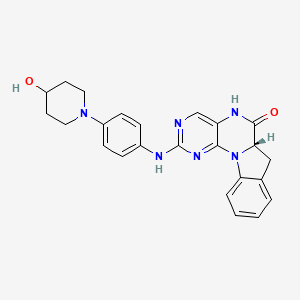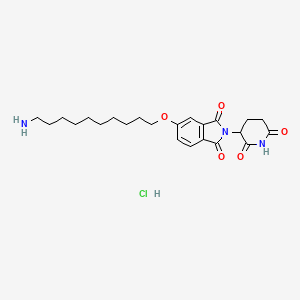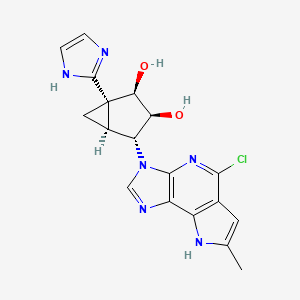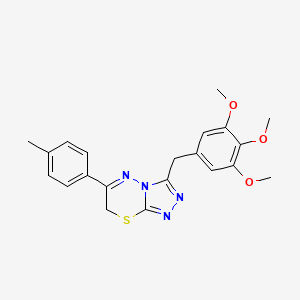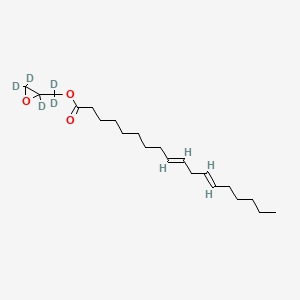
(E/Z)-Glycidyl Linoleate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-Glycidyl Linoleate-d5 is a deuterated derivative of glycidyl linoleate, where five hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Glycidyl Linoleate-d5 typically involves the epoxidation of linoleic acid followed by deuteration. The reaction conditions often include the use of peracids or other oxidizing agents to form the epoxide ring. Deuteration is achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction environments, and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-Glycidyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E/Z)-Glycidyl Linoleate-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and products, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (E/Z)-Glycidyl Linoleate-d5 involves its interaction with various molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of adducts with proteins, nucleic acids, and other biomolecules. This can affect cellular processes and pathways, making it a valuable tool in studying biochemical reactions and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidyl Linoleate: The non-deuterated form of the compound.
Ethyl Linoleate-d5: Another deuterated derivative of linoleic acid.
Glycidyl Oleate: An epoxidized derivative of oleic acid.
Uniqueness
(E/Z)-Glycidyl Linoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study the compound’s behavior and interactions in detail.
Eigenschaften
Molekularformel |
C21H36O3 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6+,10-9+/i18D2,19D2,20D |
InChI-Schlüssel |
LOGTZDQTPQYKEN-SVNPZQPTSA-N |
Isomerische SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)[2H] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
